N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(4-fluorophenoxy)acetamide N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(4-fluorophenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 1040644-46-9
VCID: VC11920833
InChI: InChI=1S/C21H23FN2O3/c1-21(2,3)20(26)24-11-10-14-4-7-16(12-18(14)24)23-19(25)13-27-17-8-5-15(22)6-9-17/h4-9,12H,10-11,13H2,1-3H3,(H,23,25)
SMILES: CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)F
Molecular Formula: C21H23FN2O3
Molecular Weight: 370.4 g/mol

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(4-fluorophenoxy)acetamide

CAS No.: 1040644-46-9

Cat. No.: VC11920833

Molecular Formula: C21H23FN2O3

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(4-fluorophenoxy)acetamide - 1040644-46-9

Specification

CAS No. 1040644-46-9
Molecular Formula C21H23FN2O3
Molecular Weight 370.4 g/mol
IUPAC Name N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2-(4-fluorophenoxy)acetamide
Standard InChI InChI=1S/C21H23FN2O3/c1-21(2,3)20(26)24-11-10-14-4-7-16(12-18(14)24)23-19(25)13-27-17-8-5-15(22)6-9-17/h4-9,12H,10-11,13H2,1-3H3,(H,23,25)
Standard InChI Key JRPSBJSUCVUYJO-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)F
Canonical SMILES CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)F

Introduction

The compound N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(4-fluorophenoxy)acetamide represents a synthetic chemical entity with potential applications in pharmacological and biochemical research. This article provides a comprehensive overview of its chemical structure, properties, synthesis pathways, and biological implications based on available data.

Synthesis Pathways

The synthesis of N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(4-fluorophenoxy)acetamide involves multi-step organic reactions:

  • Formation of the Indole Core:

    • Starting from aniline derivatives, cyclization reactions are employed to generate the indole backbone.

  • Introduction of the Dimethylpropanoyl Group:

    • Acylation using 2,2-dimethylpropanoic acid or its derivatives under acidic or basic conditions.

  • Attachment of the Fluorophenoxyacetamide Moiety:

    • A nucleophilic substitution reaction between 4-fluorophenol and chloroacetyl chloride forms the fluorophenoxyacetyl intermediate.

    • Coupling with the indole derivative completes the synthesis.

Analytical Data

Analytical TechniqueDetails
NMR SpectroscopyProton (^1H) and carbon (^13C) NMR confirm structural integrity.
Mass Spectrometry (MS)Molecular ion peak at m/z = 329 confirms molecular weight.
IR SpectroscopyCharacteristic amide (C=O stretch ~1650 cm^-1^) and aromatic signals observed.

Limitations and Future Directions

While preliminary data suggest promising applications, further studies are required:

  • In vitro and in vivo biological assays to establish efficacy and toxicity profiles.

  • Pharmacokinetic studies to determine absorption, distribution, metabolism, and excretion (ADME).

  • Structural modifications to improve solubility and target specificity.

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